molecular formula C23H20N2O3S2 B2411214 N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895444-09-4

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2411214
CAS No.: 895444-09-4
M. Wt: 436.54
InChI Key: UNWLFFVUBGTBCR-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the naphthalene moiety. The tosyl group is then added through a sulfonylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole or naphthalene rings.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized thiazole derivatives.

Scientific Research Applications

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The tosyl group can improve the compound’s solubility and stability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
  • 4-amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide

Uniqueness

N-(4-(naphthalen-1-yl)thiazol-2-yl)-3-tosylpropanamide is unique due to its combination of a naphthalene ring, thiazole ring, and tosyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-9-11-18(12-10-16)30(27,28)14-13-22(26)25-23-24-21(15-29-23)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,15H,13-14H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWLFFVUBGTBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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